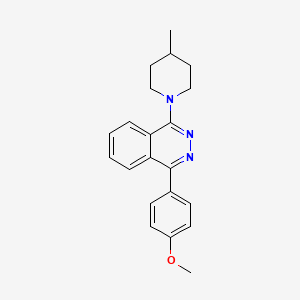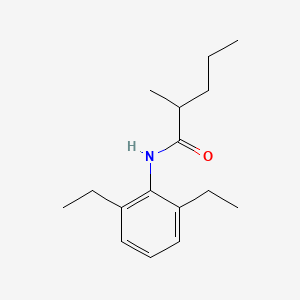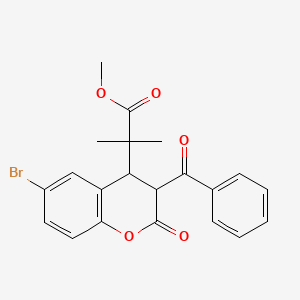
1-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine is a synthetic organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperidinyl group attached to the phthalazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the phthalazine core: This can be achieved by cyclization of appropriate precursors such as hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the methylpiperidinyl group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The phthalazine ring can be reduced under specific conditions to form dihydrophthalazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield phenol derivatives, while reduction of the phthalazine ring could produce dihydrophthalazine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl and methylpiperidinyl groups can influence its binding affinity and specificity, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)-4-(4-methyl-1-piperidinyl)pyridazine: Similar structure but with a pyridazine core.
1-(4-methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinazoline: Contains a quinazoline core instead of phthalazine.
1-(4-methoxyphenyl)-4-(4-methyl-1-piperidinyl)benzimidazole: Features a benzimidazole core.
Uniqueness
1-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine is unique due to its specific combination of functional groups and the phthalazine core. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-11-13-24(14-12-15)21-19-6-4-3-5-18(19)20(22-23-21)16-7-9-17(25-2)10-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBJEMGRHWGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4107331.png)
![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B4107336.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4107339.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4107343.png)
![2-{[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4107353.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B4107363.png)
![METHYL 2-(2-{[5-ACETYL-4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B4107366.png)
![2-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107370.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B4107384.png)
![3-{[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]methoxy}-2-phenyl-4(3H)-quinazolinone](/img/structure/B4107391.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)


